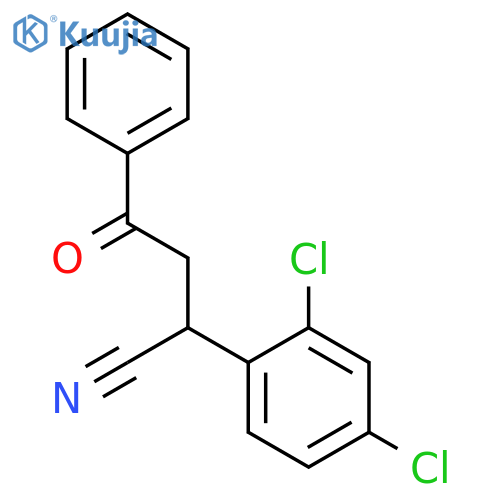

Cas no 344280-16-6 (Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-)

344280-16-6 structure

商品名:Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- 化学的及び物理的性質

名前と識別子

-

- Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-

- AKOS005098242

- 344280-16-6

- 2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile

- 7J-519S

-

- インチ: InChI=1S/C16H11Cl2NO/c17-13-6-7-14(15(18)9-13)12(10-19)8-16(20)11-4-2-1-3-5-11/h1-7,9,12H,8H2

- InChIKey: RTJHDDNJNIDKAJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 303.0217694g/mol

- どういたいしつりょう: 303.0217694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 383

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI75601-5mg |

2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | >90% | 5mg |

$214.00 | 2024-04-20 | |

| A2B Chem LLC | AI75601-10mg |

2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI75601-1g |

2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652161-5mg |

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | 98% | 5mg |

¥448.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652161-1mg |

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | 98% | 1mg |

¥364.00 | 2024-05-17 | |

| A2B Chem LLC | AI75601-1mg |

2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI75601-500mg |

2-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652161-10mg |

2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile |

344280-16-6 | 98% | 10mg |

¥623.00 | 2024-05-17 |

Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo- 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

344280-16-6 (Benzenebutanenitrile, α-(2,4-dichlorophenyl)-γ-oxo-) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量